molecular formula C18H19N3O4 B2369787 N-(2-carbamoylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034621-78-6

N-(2-carbamoylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide

Cat. No.: B2369787
CAS No.: 2034621-78-6
M. Wt: 341.367
InChI Key: AMSKVYDZOZDYQY-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of isonicotinamides These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the isonicotinamide core: This can be achieved through the reaction of isonicotinic acid with an appropriate amine under dehydrating conditions.

    Introduction of the carbamoylphenyl group: This step may involve the reaction of the isonicotinamide intermediate with a carbamoyl chloride derivative in the presence of a base.

    Attachment of the tetrahydropyran-4-yloxy moiety: This can be accomplished by reacting the intermediate with tetrahydropyran-4-ol under suitable conditions, such as using a coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield this compound oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in cell biology and biochemistry.

    Medicine: Its unique structure suggests potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It could act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    Pathway interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-carbamoylphenyl)isonicotinamide: Lacks the tetrahydropyran-4-yloxy moiety, potentially altering its chemical and biological properties.

    2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide: Does not have the carbamoylphenyl group, which may affect its activity and applications.

Uniqueness

N-(2-carbamoylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.

Biological Activity

N-(2-carbamoylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine core substituted with an oxan moiety and a carbamoylphenyl group. Its chemical formula is C14H16N2O4C_{14}H_{16}N_{2}O_{4}, and it possesses distinct functional groups that contribute to its biological activity.

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, as evidenced by assays such as DPPH and FRAP, indicating its role in reducing oxidative stress .
  • Cytotoxicity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. The cytotoxic effects are correlated with its structural properties, particularly lipophilicity and electronic configuration .
  • Enzyme Inhibition : It has been identified as an inhibitor of key enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases. This inhibition can disrupt critical signaling pathways that cancer cells rely on for growth and survival .

Case Studies

  • Antioxidant Efficacy : In a study evaluating the antioxidant properties of similar compounds, it was found that modifications in the molecular structure significantly influenced their ability to mitigate oxidative damage. The study utilized both theoretical calculations and experimental assays to correlate structure with activity .
  • Cytotoxicity Against Cancer Cells : A series of experiments involving human epithelial colorectal adenocarcinoma (Caco2) cells revealed that derivatives of this compound exhibited varying degrees of cytotoxicity. The most potent compounds were those with specific lipophilic characteristics and functional groups conducive to cellular uptake .
  • Inhibition of Tyrosinase Activity : Research has also highlighted the compound's ability to inhibit tyrosinase, an enzyme critical in melanin production. This inhibition suggests potential applications in treating hyperpigmentation disorders .

Summary of Biological Activities

Activity Description References
AntioxidantScavenges free radicals; reduces oxidative stress
CytotoxicityInhibits growth of cancer cell lines; correlates with lipophilicity
Enzyme InhibitionInhibits tyrosine kinases and topoisomerases
Tyrosinase InhibitionReduces melanin production; potential for skin treatments

Properties

IUPAC Name

N-(2-carbamoylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c19-17(22)14-3-1-2-4-15(14)21-18(23)12-5-8-20-16(11-12)25-13-6-9-24-10-7-13/h1-5,8,11,13H,6-7,9-10H2,(H2,19,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSKVYDZOZDYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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